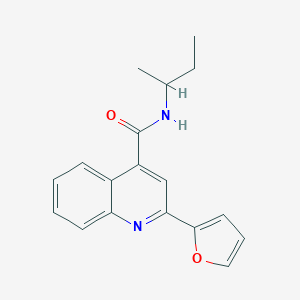![molecular formula C16H16N6O3 B279900 2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279900.png)
2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide, also known as Compound A, is a synthetic compound that has been studied for its potential use in scientific research. This molecule has been found to have unique properties that make it useful in a variety of applications, including drug discovery, medicinal chemistry, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A is not fully understood. However, it is believed to act by binding to specific targets and modulating their activity. This can lead to a variety of biochemical and physiological effects, depending on the target and the cellular context.
Biochemical and Physiological Effects:
2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A has been found to have a variety of biochemical and physiological effects, depending on the target and the cellular context. For example, it has been shown to inhibit the activity of certain kinases, leading to decreased cell proliferation and increased apoptosis. It has also been shown to modulate the activity of G protein-coupled receptors, leading to changes in intracellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A is its broad range of activity against different targets. This makes it a valuable tool for screening and identifying potential drug candidates. However, one limitation of 2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A is its relatively low potency compared to other compounds. This can make it more difficult to achieve the desired effects at lower concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A. One area of interest is the development of more potent analogs that can achieve the desired effects at lower concentrations. Another area of interest is the identification of new targets for 2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A, which could expand its potential applications in drug discovery and medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of 2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A and its effects on different cellular pathways.
Synthesemethoden
The synthesis of 2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A involves a multi-step process that begins with the reaction of 4-nitro-1H-pyrazole with N-methyl-N-(4-chlorobenzyl)acetamide. This reaction produces an intermediate, which is then further reacted with 1H-pyrazole to yield the final product. The synthesis of 2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A has been optimized to achieve high yields and purity, making it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A has been studied for its potential use in drug discovery and medicinal chemistry. It has been found to have activity against a variety of targets, including kinases, proteases, and G protein-coupled receptors. This makes it a valuable tool for screening and identifying potential drug candidates.
Eigenschaften
Molekularformel |
C16H16N6O3 |
|---|---|
Molekulargewicht |
340.34 g/mol |
IUPAC-Name |
N-methyl-2-(4-nitropyrazol-1-yl)-N-[(4-pyrazol-1-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C16H16N6O3/c1-19(16(23)12-20-11-15(9-18-20)22(24)25)10-13-3-5-14(6-4-13)21-8-2-7-17-21/h2-9,11H,10,12H2,1H3 |
InChI-Schlüssel |
XRKKYRSZRJOEDN-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)CN3C=C(C=N3)[N+](=O)[O-] |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)CN3C=C(C=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)
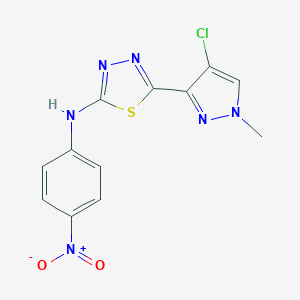
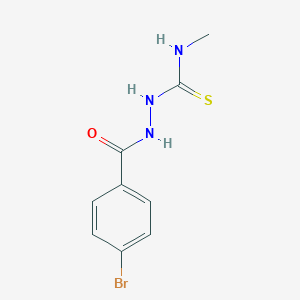
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)
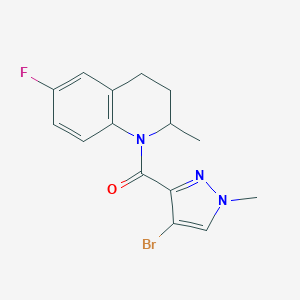

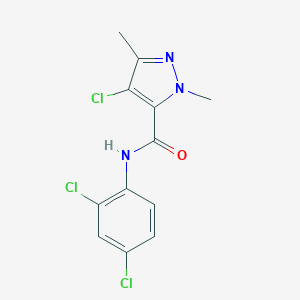
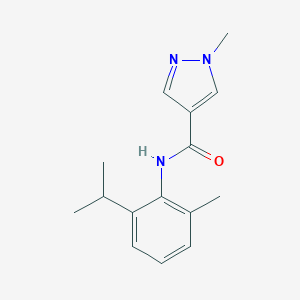
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
